4-Methyl-2,3-dihydro-1H-inden-2-ol
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Overview
Description
4-Methyl-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C10H12O It is a derivative of indene, characterized by a hydroxyl group (-OH) attached to the second carbon of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 4-Methyl-2,3-dihydro-1H-inden-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-Methyl-2,3-dihydro-1H-inden-2-one using a palladium or platinum catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-Methyl-2,3-dihydro-1H-inden-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 4-Methyl-2,3-dihydro-1H-indene.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Methyl-2,3-dihydro-1H-inden-2-one.
Reduction: 4-Methyl-2,3-dihydro-1H-indene.
Substitution: 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Indane: A parent compound with a similar structure but lacking the hydroxyl group.
4-Methylindane: Similar to 4-Methyl-2,3-dihydro-1H-inden-2-ol but without the hydroxyl group.
2,3-Dihydro-1H-inden-2-ol: Lacks the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9,11H,5-6H2,1H3 |
InChI Key |
BYISOLFADWLGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC=C1)O |
Origin of Product |
United States |
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